chemical structure and physical properties of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate
chemical structure and physical properties of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and an aldehyde moiety on a substituted cyclohexane scaffold. Due to the limited availability of public data on this specific compound, this guide synthesizes information from chemical databases, general principles of organic chemistry, and data on structurally related analogs to offer a thorough understanding of its chemical structure, expected properties, and potential applications.
Chemical Structure and Identifiers
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is a derivative of cyclohexylamine containing two tert-butyl groups and a formyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, rendering the amine stable to a wide range of reaction conditions while allowing for its selective deprotection under acidic conditions.[1][2]
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate | N/A |
| CAS Number | 2763750-08-7 | [3] |
| EC Number | 972-211-4 | [3] |
| Molecular Formula | C₁₆H₂₉NO₃ | N/A |
| Canonical SMILES | CC(C)(C)C1CCC(CC1)(C=O)NC(=O)OC(C)(C)C | N/A |
| InChI | InChI=1S/C16H29NO3/c1-14(2,3)12-7-9-16(11-18,10-8-12)17-13(19)20-15(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19) | N/A |
| InChIKey | HPIHNRFCUVTQKC-UHFFFAOYSA-N | N/A |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Nodes for the cyclohexane ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Nodes for the substituents on C1 N1 [label="N"]; H_N [label="H"]; Boc [label="Boc"]; CHO [label="CHO"]; H_CHO [label="H"]; O_CHO [label="O"]; C_CHO [label="C"];
// Nodes for the tert-butyl group on C4 C_tBu_ring [label="C"]; C_tBu1 [label="CH₃"]; C_tBu2 [label="CH₃"]; C_tBu3 [label="CH₃"];
// Edges for the cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents on C1 C1 -- N1; N1 -- H_N; N1 -- Boc; C1 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];
// Edges for the tert-butyl group on C4 C4 -- C_tBu_ring; C_tBu_ring -- C_tBu1; C_tBu_ring -- C_tBu2; C_tBu_ring -- C_tBu3;
// Positioning the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2!"]; H_N [pos="-0.5,2.5!"]; Boc [pos="0.5,2.5!"]; C_CHO [pos="-1.5,1.5!"]; H_CHO [pos="-2,1!"]; O_CHO [pos="-2,2!"]; C_tBu_ring [pos="0,-2!"]; C_tBu1 [pos="-0.5,-2.5!"]; C_tBu2 [pos="0,-2.5!"]; C_tBu3 [pos="0.5,-2.5!"]; }
Figure 1. Chemical structure of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate.
Physical and Chemical Properties
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 299.46 g/mol | Calculated from the molecular formula. |
| XLogP3 | 4.2 | An indicator of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the N-H group of the carbamate. |
| Hydrogen Bond Acceptor Count | 3 | From the two oxygen atoms of the carbamate and the aldehyde oxygen. |
| Rotatable Bond Count | 4 | |
| Appearance | Likely a white to off-white solid | Based on similar Boc-protected compounds.[4] |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low solubility in water. | The Boc group increases lipophilicity.[5] |
The chemical properties are dictated by the two primary functional groups:
-
N-Boc Group: This group is stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and reducing agents.[1] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[2]
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and oxidation. It can undergo reactions such as reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid.
The stability of N-Boc protected amino aldehydes can be a concern, as aldehydes are prone to oxidation and polymerization.[6] Therefore, storage under an inert atmosphere at low temperatures is recommended.[6]
Synthesis
A specific, peer-reviewed synthesis protocol for tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is not publicly available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. The likely precursor would be 1-amino-4-tert-butylcyclohexanecarbaldehyde. The synthesis would then involve the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).
Proposed Synthetic Workflow
Figure 2. Proposed synthetic workflow for the target compound.
Explanatory Notes on the Proposed Synthesis:
-
Starting Material: The synthesis would logically commence with the corresponding amino aldehyde, 1-amino-4-tert-butylcyclohexanecarbaldehyde. The synthesis of this precursor itself is not widely documented and would likely involve a multi-step sequence.
-
Boc Protection: The protection of the amino group is a standard and well-established reaction.[][8] The use of Boc₂O in the presence of a mild base is a common and effective method.[1] The choice of base and solvent system can be optimized to ensure high yields and prevent side reactions involving the aldehyde functionality.
Analytical Characterization
Due to the lack of published experimental data, a definitive analytical profile cannot be provided. However, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the two tert-butyl groups, the protons on the cyclohexane ring, the N-H proton of the carbamate, and the aldehyde proton (typically in the 9-10 ppm region).
-
¹³C NMR would display distinct signals for the carbonyl carbons of the carbamate and aldehyde, the quaternary carbons of the tert-butyl groups, and the carbons of the cyclohexane ring.
-
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretch, C=O stretches of the carbamate and aldehyde, and C-H stretches.
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern.
For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC), likely with UV detection due to the carbonyl groups, would be the method of choice.
Applications in Research and Drug Development
While specific applications for tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate are not documented in the available literature, its structure suggests its utility as a versatile building block in medicinal chemistry and organic synthesis.
-
Scaffold for Library Synthesis: The bifunctional nature of the molecule allows for orthogonal chemical modifications at the aldehyde and the (deprotected) amine functionalities. This makes it a valuable scaffold for the synthesis of compound libraries for drug discovery screening.
-
Introduction of a Substituted Cyclohexane Moiety: The 4-tert-butylcyclohexyl group is a common motif in medicinal chemistry, often used as a lipophilic group to enhance binding to biological targets. This building block provides a convenient way to incorporate this moiety into larger molecules.
-
Peptidomimetics and Other Bioactive Molecules: Following deprotection of the amine, the resulting amino aldehyde can be used in the synthesis of peptidomimetics or other complex nitrogen-containing molecules with potential biological activity.
Safety and Handling
Specific toxicology data for tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is unavailable. However, based on its functional groups and data for similar compounds, the following general safety precautions should be observed.
Hazard Classifications for the Target Compound:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H336: May cause drowsiness or dizziness |
Source:[3]
General Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[9] Storage under an inert atmosphere is recommended to protect the aldehyde functionality.
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.
References
- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- AChemBlock.
- BenchChem. The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide.
- Fisher Scientific.
- NextSDS. tert-butyl N-(4-formylcyclohexyl)
- BLD Pharm. 304873-80-1|tert-Butyl (4-formylcyclohexyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- NextSDS. tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)
- Thermo Fisher Scientific.
- Apollo Scientific. 107259-06-3 Cas No. | tert-Butyl (1-formylcyclopropyl)
- Apollo Scientific. tert-Butyl N-(4-aminobutyl)
- BOC Sciences. BOC-Amino Acids.
- Sigma-Aldrich. tert-Butyl (4-formylcyclohexyl)
- Ben-Ayed, T., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. 2012.
- Google Patents.
- RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. 2015.
- Patsnap Eureka.
- European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. 2017.
- PubMed.
- RSC Publishing.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. nextsds.com [nextsds.com]
- 4. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
